molecular formula C8H7FO2S B1253045 [(1-Fluorovinyl)sulfonyl]benzene

[(1-Fluorovinyl)sulfonyl]benzene

Cat. No.: B1253045
M. Wt: 186.21 g/mol
InChI Key: RHJXCDAUJAIZGV-UHFFFAOYSA-N
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Description

[(1-Fluorovinyl)sulfonyl]benzene is an organofluorine compound characterized by the presence of a fluorovinyl group attached to a phenyl sulfone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: [(1-Fluorovinyl)sulfonyl]benzene can be synthesized through several methods. One common approach involves the copper-catalyzed addition of hydrogen fluoride to alkynyl sulfone starting materials . Another method includes the Julia-Kocienski olefination, which involves the α-deprotonation of phenyl sulfone, addition of carbanions to aldehydes and ketones, and subsequent elimination reactions .

Industrial Production Methods: Industrial production of 1-fluorovinyl phenyl sulfone typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: [(1-Fluorovinyl)sulfonyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-fluorovinyl phenyl sulfone involves its interaction with nucleophiles, particularly thiols. The compound acts as an irreversible inhibitor of cysteine proteases by forming a covalent bond with the active site cysteine residue. This interaction leads to the inactivation of the enzyme and subsequent biological effects .

Comparison with Similar Compounds

  • Phenyl vinyl sulfone
  • 2,2-Difluorovinyl phenyl sulfone
  • β-Fluorovinyl sulfones

Comparison: [(1-Fluorovinyl)sulfonyl]benzene is unique due to the presence of a single fluorine atom in the vinyl group, which imparts distinct chemical reactivity and biological activity compared to other fluorinated sulfones. Its ability to act as a potent enzyme inhibitor sets it apart from similar compounds .

Properties

Molecular Formula

C8H7FO2S

Molecular Weight

186.21 g/mol

IUPAC Name

1-fluoroethenylsulfonylbenzene

InChI

InChI=1S/C8H7FO2S/c1-7(9)12(10,11)8-5-3-2-4-6-8/h2-6H,1H2

InChI Key

RHJXCDAUJAIZGV-UHFFFAOYSA-N

Canonical SMILES

C=C(F)S(=O)(=O)C1=CC=CC=C1

Synonyms

1-fluoro-1-(phenylsulfonyl)ethylene

Origin of Product

United States

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